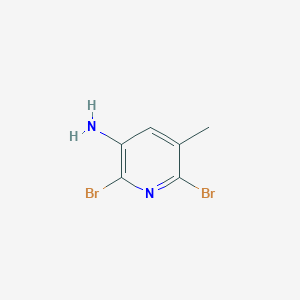![molecular formula C13H18N2O2S B179031 2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 125109-58-2](/img/structure/B179031.png)
2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane, commonly known as MTBD, is a bicyclic organic compound. It is a versatile and widely used reagent in organic chemistry, particularly in the synthesis of heterocyclic compounds. MTBD has a unique structure that allows it to act as both a base and a nucleophile, making it a valuable tool in many chemical reactions.
Mecanismo De Acción
MTBD acts as a base and a nucleophile in chemical reactions. As a base, it can abstract a proton from an acidic compound, forming a negatively charged intermediate. As a nucleophile, it can attack an electrophilic compound, forming a covalent bond. The unique structure of MTBD allows it to act as both a base and a nucleophile, making it a valuable tool in many chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of MTBD. However, it has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that MTBD may have potential as a treatment for neurological disorders that involve acetylcholine imbalances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTBD has several advantages as a reagent in lab experiments. It is a versatile and widely used reagent that can act as both a base and a nucleophile. It is relatively easy to synthesize and produces high yields. However, MTBD also has some limitations. It is a toxic and potentially hazardous compound that requires careful handling and disposal. It is also relatively expensive compared to other reagents.
Direcciones Futuras
There are several future directions for research involving MTBD. One area of research could focus on the development of new synthetic methods for MTBD and its derivatives. Another area of research could focus on the use of MTBD in the synthesis of new heterocyclic compounds with potential therapeutic applications. Additionally, more research is needed to understand the biochemical and physiological effects of MTBD and its potential as a treatment for neurological disorders.
Métodos De Síntesis
MTBD can be synthesized using a variety of methods. One common method involves the reaction of tosylmethyl isocyanide with 2-methyl-2-butene in the presence of a Lewis acid catalyst. Another method involves the reaction of tosylmethyl isocyanide with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in the presence of a base catalyst. Both methods produce high yields of MTBD and are widely used in research laboratories.
Aplicaciones Científicas De Investigación
MTBD has a wide range of applications in scientific research. It is commonly used as a base and a nucleophile in organic synthesis reactions. MTBD has been used in the synthesis of a variety of heterocyclic compounds, including pyridines, pyrimidines, and triazines. It has also been used in the synthesis of natural products, such as alkaloids and terpenoids.
Propiedades
Número CAS |
125109-58-2 |
|---|---|
Nombre del producto |
2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane |
Fórmula molecular |
C13H18N2O2S |
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
2-methyl-5-(4-methylphenyl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H18N2O2S/c1-10-3-5-13(6-4-10)18(16,17)15-9-11-7-12(15)8-14(11)2/h3-6,11-12H,7-9H2,1-2H3 |
Clave InChI |
KTKYRIUGBWLPHC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CN3C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CN3C |
Sinónimos |
2-Methyl-5-tosyl-2,5-diaza-bicyclo[2.2.1]heptane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



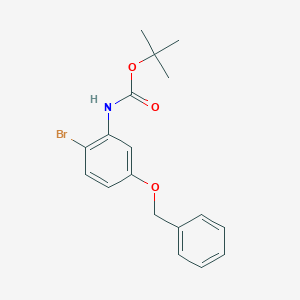

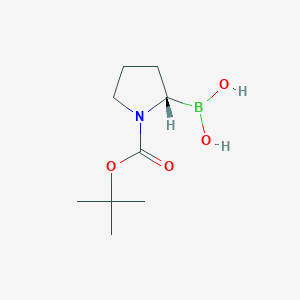

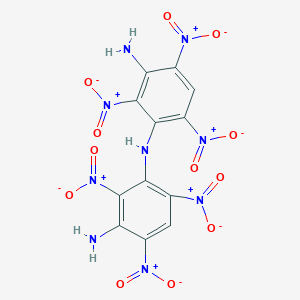


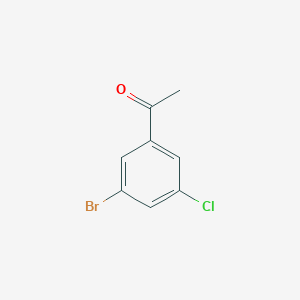


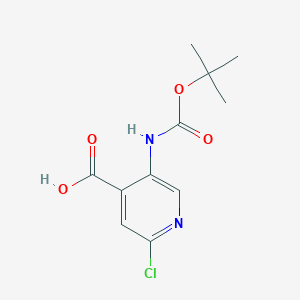
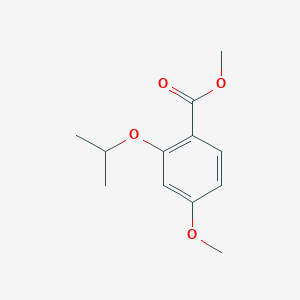
![Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B178988.png)
